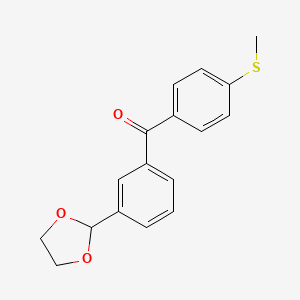

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone

Description

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMRSRSJRMBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645056 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-12-9 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The benzophenone scaffold is typically synthesized via Friedel-Crafts acylation , a classical method involving the reaction of an aromatic ring with an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For this compound:

- Step: Acylation of a thiomethyl-substituted benzene derivative with a benzoyl chloride derivative bearing the dioxolane substituent.

- Reaction Conditions:

- Solvent: Anhydrous dichloromethane or chloroform

- Catalyst: AlCl3 or FeCl3

- Temperature: 0 to 25 °C initially, then warming to reflux if needed

- Notes: Control of temperature and stoichiometry is critical to avoid polyacylation or rearrangement.

Incorporation of the Thiomethyl Group

The thiomethyl substituent on the 4'-position of the benzophenone ring is introduced by:

- Method 1: Nucleophilic substitution of a 4'-halomethylbenzophenone intermediate with sodium thiomethoxide (NaSCH3).

- Method 2: Direct methylation of a thiol group attached to the benzophenone ring using methyl iodide or dimethyl sulfate.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Ambient to 60 °C

- Notes: This step requires careful control to prevent oxidation of thiol to disulfides.

Detailed Reaction Scheme and Data Table

| Step | Reaction Type | Reactants | Catalyst/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4'-thiomethylbenzene + benzoyl chloride with aldehyde | AlCl3, DCM, 0-25 °C | 3-formyl-4'-thiomethylbenzophenone | 75-85 | Control temperature to avoid side reactions |

| 2 | Acetalization | 3-formylbenzophenone + ethylene glycol | p-TsOH, toluene, reflux, Dean-Stark | 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone | 80-90 | Water removal drives equilibrium |

| 3 | Thiomethylation | 4'-halomethyl intermediate + NaSCH3 | DMF, 25-60 °C | Target compound | 70-80 | Avoid thiol oxidation |

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency for thiomethylation.

- Catalyst Loading: Lewis acid catalyst amount in Friedel-Crafts acylation directly influences yield and selectivity. Excess catalyst can cause polymerization or rearrangement.

- Water Removal: Efficient azeotropic removal of water during acetalization is critical to push the equilibrium toward dioxolane formation.

- Purification: Recrystallization from ethanol or column chromatography is commonly employed to isolate pure product.

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor progress and confirm structure at each step. The dioxolane ring protons appear as characteristic multiplets in the 4.0–5.0 ppm range in ^1H NMR.

Analytical Confirmation

- NMR Spectroscopy:

- Aromatic protons of benzophenone core: δ 7.0–8.0 ppm

- Dioxolane ring protons: δ 4.0–5.0 ppm (multiplets)

- Thiomethyl protons: δ ~2.5 ppm (singlet)

- Infrared Spectroscopy:

- Carbonyl stretch (C=O) near 1680 cm⁻¹

- C-O-C stretch of dioxolane ring near 1100 cm⁻¹

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 300.4 g/mol confirms molecular formula.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The dioxolane ring can undergo acid-catalyzed hydrolysis to regenerate the original carbonyl compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Regenerated carbonyl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone features a benzophenone structure with a dioxolane ring and a thiomethyl group. Its molecular formula is , and it exhibits unique chemical properties that make it suitable for various applications, including photochemistry and as a building block in organic synthesis.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that absorb light and initiate polymerization upon exposure to UV radiation. This compound's structure allows it to effectively generate free radicals under UV light, facilitating the curing process.

Key Findings:

- Efficiency : Studies have shown that compounds with similar structures demonstrate high efficiency in initiating polymerization reactions, leading to rapid curing times and enhanced mechanical properties of the resulting polymers .

- Environmental Impact : The use of dioxolane derivatives can potentially reduce the environmental impact compared to traditional photoinitiators due to their lower toxicity profiles.

Antimicrobial Activity

Recent research indicates that this compound exhibits notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Case Study:

- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL, indicating significant antibacterial activity.

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to interact with biological molecules. Its structural features enable it to form covalent bonds with proteins, which can be leveraged for therapeutic purposes.

Research Insights:

- Compounds similar to this compound have been explored for their anticancer properties. Preliminary studies suggest that they may inhibit tumor growth by targeting specific cellular pathways .

Data Table: Comparative Analysis of Antibacterial Activity

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | High | 625 - 1250 |

| Benzophenone derivative A | Moderate | 1250 - 2500 |

| Benzophenone derivative B | Low | >2500 |

Mechanism of Action

Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization reactions . This process involves the excitation of the benzophenone to its triplet state, followed by hydrogen abstraction from a suitable donor, generating radicals that propagate the polymerization.

Protecting Group: The 1,3-dioxolane ring protects carbonyl groups by forming a stable acetal, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3)

This compound shares the benzophenone backbone and a 1,3-dioxolan substituent but differs in substituent type and position:

- Substituents :

- A methyl (-CH₃) group at the 2-position of the benzene ring.

- A 1,3-dioxolan ring at the 4'-position.

- Molecular Formula : C₁₇H₁₆O₃.

- Molecular Weight : 268.312 g/mol .

Key Differences :

Substituent Reactivity: The thiomethyl group in the main compound introduces sulfur, which is more polarizable and reactive than the methyl group.

Synthetic Accessibility :

- Introducing thiomethyl groups typically requires thiol-based reagents (e.g., NaSCH₃), whereas methyl groups are added via alkylation (e.g., CH₃I). The thiomethyl group’s synthesis may involve additional safety considerations due to sulfur’s odor and toxicity.

Stability :

- The 1,3-dioxolan ring in both compounds is acid-labile, but the thiomethyl group may confer oxidative instability (e.g., sulfoxide/sulfone formation under oxidative conditions).

| Parameter | 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone | 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone |

|---|---|---|

| CAS Number | 898779-12-9 | 898759-80-3 |

| Substituents | 3-position dioxolan, 4'-position thiomethyl | 4'-position dioxolan, 2-position methyl |

| Molecular Formula | Likely C₁₇H₁₆O₃S* | C₁₇H₁₆O₃ |

| Molecular Weight | ~300.3 g/mol (estimated) | 268.312 g/mol |

| Key Functional Groups | Thiomethyl (-SCH₃), dioxolan | Methyl (-CH₃), dioxolan |

| Applications | Pharmaceutical (undisclosed) | Not specified |

*Estimated based on structural analogy to CAS 898759-80-3.

Propiconazole (Triazole Fungicide)

Contrast with Main Compound :

- Stability : Both compounds’ dioxolan rings are acid-sensitive, but propiconazole’s chlorine substituents enhance environmental persistence.

Research Findings and Implications

- Electronic Effects: The thiomethyl group’s electron-withdrawing nature (via sulfur’s electronegativity) may reduce electron density on the benzophenone core compared to methyl-substituted analogs, altering UV absorption and reactivity .

- Biological Activity : Sulfur-containing groups often enhance bioavailability and target affinity. For example, thiomethyl derivatives in pharmaceuticals improve membrane permeability or metabolic resistance compared to methyl analogs .

- Degradation Pathways : Thiomethyl groups are prone to oxidation, forming sulfoxides or sulfones, which could be monitored as degradation products in stability studies .

Biological Activity

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its biological significance. The presence of a thiomethyl group and a benzophenone moiety enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Research indicates that compounds similar to this compound may exert their effects by interacting with specific enzymes or receptors. The dioxolane component is particularly noted for stabilizing interactions with molecular targets, which can lead to altered biological responses. For instance, studies on related dioxolane compounds have shown that they can inhibit enzymes involved in critical pathways such as ergosterol biosynthesis in fungi, suggesting potential antifungal activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Preliminary studies indicate that dioxolane derivatives exhibit significant antifungal properties against various pathogens. For example, compounds with similar structures have demonstrated efficacy against Rhizoctonia solani and Fusarium oxysporum, with mechanisms involving disruption of cell wall integrity and inhibition of ergosterol biosynthesis .

Antiviral Activity

The antiviral potential of dioxolane-containing compounds has been explored, particularly in the context of HIV. Some studies suggest that these compounds may act as reverse transcriptase inhibitors, which could provide a pathway for further research into their application in antiviral therapies .

Cytotoxicity and Cancer Research

The cytotoxic effects of related dioxolane derivatives have been evaluated in various cancer cell lines. For instance, compounds containing 1,3-dioxolane rings have shown promise in inducing apoptosis in human leukemia cells . The structural characteristics that enhance lipophilicity and bioavailability are critical for their effectiveness as anticancer agents.

Case Studies

- Antifungal Efficacy : A study on dioxolane derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) against Fusarium oxysporum and other fungal pathogens. The results indicated a dose-dependent response, with structural modifications leading to enhanced activity .

- Antiviral Mechanisms : Research on dioxolane-based nucleosides revealed their ability to inhibit HIV replication effectively. These findings highlight the importance of the dioxolane moiety in stabilizing interactions with viral enzymes .

Data Tables

| Biological Activity | Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|---|

| Antifungal | Dioxolane Derivative 1 | Fusarium oxysporum | 25 |

| Antifungal | Dioxolane Derivative 2 | Rhizoctonia solani | 30 |

| Antiviral | Dioxolane Nucleoside | HIV | 50 |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone in a laboratory setting?

- Methodology :

- Dioxolane Ring Formation : Protect the ketone group in the benzophenone precursor using ethylene glycol under acid catalysis. This forms the 1,3-dioxolane ring via a ketalization reaction .

- Thiomethyl Group Introduction : Use nucleophilic substitution on a halogenated benzophenone intermediate (e.g., 4'-bromo derivative) with a thiomethyl source (e.g., sodium thiomethoxide) or employ benzoylisothiocyanate for thiol-mediated coupling .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., THF) ensures high purity.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the dioxolane ring (δ ~4.0–5.0 ppm for -O-CH2-O-) and thiomethyl group (δ ~2.5 ppm for -S-CH3) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve crystal structure using SHELX or ORTEP-III for bond-length/angle validation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Protect from light (common for benzophenones) in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiomethyl group .

- Moisture Sensitivity : The dioxolane ring may hydrolyze under acidic conditions; store in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How does the dioxolane ring influence the photostability and electronic properties of this benzophenone derivative?

- Photostability : The dioxolane ring acts as a protective group, reducing UV-induced degradation by shielding the carbonyl group. Compare with unprotected benzophenones (e.g., oxybenzone) .

- Electronic Effects : The electron-donating dioxolane ring may alter the compound’s HOMO-LUMO gap, affecting reactivity in photochemical applications. DFT calculations (B3LYP/6-31G*) can quantify these effects .

Q. What computational methods are suitable for predicting the electronic and spectroscopic properties of this compound?

- DFT Modeling : Use Gaussian or ORCA software with B3LYP functional and 6-31G* basis set to simulate UV-Vis spectra and frontier molecular orbitals .

- Molecular Dynamics (MD) : Assess conformational flexibility of the dioxolane ring in solvent environments (e.g., water, DMSO) .

Q. What strategies resolve crystallographic ambiguities during structural determination?

- Software Tools : Refine X-ray data with SHELXL (for small molecules) or SHELXE (for twinned crystals). Use Flack parameter (η) or Rogers’ x parameter to resolve enantiopolarity issues .

- Data Collection : High-resolution (<1.0 Å) synchrotron data improves accuracy for complex substituents like thiomethyl .

Q. How can reaction mechanisms for dioxolane ring formation and thiomethyl coupling be experimentally validated?

- Kinetic Studies : Monitor ketalization via <sup>1</sup>H NMR (disappearance of carbonyl proton at δ ~8.0 ppm) under varying acid catalysts (e.g., p-TsOH vs. H2SO4) .

- Isotopic Labeling : Use <sup>13</sup>C-labeled ethylene glycol to track dioxolane formation via <sup>13</sup>C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.